SCHEMBL386746
Descripción general
Descripción
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and benzonitrile groups, making it a subject of interest for chemists and researchers.
Aplicaciones Científicas De Investigación
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through methylene linkers to form the final compound. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. These methods help in reducing reaction times and improving the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Triazine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile stands out due to its unique combination of piperidine, pyrimidine, and benzonitrile groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Actividad Biológica
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is a metabolite of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes mellitus. This compound exhibits significant biological activity through its mechanism of action, which involves the inhibition of DPP-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound, supported by relevant data and case studies.
Alogliptin and its metabolite N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin function by selectively inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretins, which are crucial for insulin secretion and glucose homeostasis. The resultant increase in active GLP-1 levels enhances insulin secretion in response to meals while suppressing glucagon release, thereby reducing blood glucose levels.
Key Mechanisms:
- Inhibition of DPP-4 : Prevents degradation of incretins.
- Increased GLP-1 Levels : Enhances insulin secretion and decreases glucagon levels.
- Reduced Gastric Emptying : Contributes to satiety and reduced food intake.
Pharmacokinetics
The pharmacokinetic profile of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is characterized by its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Half-life | 21 hours |
Bioavailability | Approximately 100% |
Protein Binding | 20% |
Volume of Distribution | 417 L |
Renal Excretion | 76% (as unchanged drug) |
This compound exhibits minimal metabolism with only minor metabolites detected. The renal clearance indicates that a significant portion is excreted unchanged in urine, which is critical for understanding dosing regimens in patients with varying renal function.
Clinical Efficacy
Clinical studies have demonstrated the efficacy of Alogliptin in controlling blood glucose levels in patients with type 2 diabetes. A notable study involving drug-naïve patients showed significant reductions in HbA1c levels after treatment with Alogliptin compared to placebo:
Treatment Group | Change in HbA1c (%) | Fasting Plasma Glucose Reduction (%) |
---|---|---|
12.5 mg Alogliptin | -0.56 | Greater than placebo |
25 mg Alogliptin | -0.59 | Greater than placebo |
Placebo | -0.02 | Baseline |
The results indicated that both dosages of Alogliptin significantly improved glycemic control without increasing the incidence of hypoglycemia, making it a viable option for many patients.
Case Studies
- Elderly Patients : A pooled analysis from phase 2 and 3 trials indicated that Alogliptin was effective and well-tolerated among elderly patients. Improvements in HbA1c were comparable to those observed in younger cohorts, suggesting that age does not significantly affect the drug's efficacy or safety profile .
- Combination Therapy : In cases where patients did not achieve adequate glycemic control with monotherapy, Alogliptin was effectively combined with other antidiabetic agents. This combination therapy approach has been shown to enhance overall glycemic control while maintaining a low risk of hypoglycemia .
Safety Profile
The safety profile of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is generally favorable. Clinical trials report low incidences of adverse effects, with hypoglycemia rates being significantly lower than those observed with other antidiabetic medications:
Adverse Event | Incidence (%) |
---|---|
Hypoglycemia | 1.5 - 3.0 |
Overall Adverse Events | 67.4 - 70.3 |
This low incidence of hypoglycemia is particularly beneficial for patients at risk for low blood sugar episodes.
Propiedades
Número CAS |
865759-10-0 |
---|---|
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2/t22-/m1/s1 |
Clave InChI |
KVIRZRAVCGZEMX-JOCHJYFZSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
SMILES isomérico |
C1C[C@H](CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
SMILES canónico |
C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.